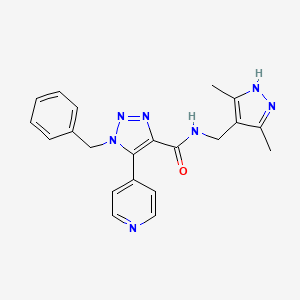

1-benzyl-N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a heterocyclic carboxamide derivative featuring a 1,2,3-triazole core substituted with a benzyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide linker connected to a 3,5-dimethylpyrazole moiety. The pyridine and pyrazole moieties may enhance solubility and hydrogen-bonding interactions, critical for bioactivity .

Properties

IUPAC Name |

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O/c1-14-18(15(2)25-24-14)12-23-21(29)19-20(17-8-10-22-11-9-17)28(27-26-19)13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,29)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTUZTWWHUZUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the benzyl and triazole groups. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazol-4-ylmethylamine with benzyl chloride to form the benzylated pyrazole derivative. Subsequently, the triazole ring is introduced through a [3+2] cycloaddition reaction with an azide derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different substituted pyrazoles or triazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its biological activity has been explored in various assays, showing potential as an antimicrobial or anticancer agent.

Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle

Substituent Effects

- Halogenation : Chlorine in 3a increases lipophilicity (ClogP ~3.2 vs. target compound’s ~2.8), favoring membrane permeability but reducing aqueous solubility.

- Fluorine : The 4-fluorobenzyl group in 515831-47-7 improves metabolic stability via reduced CYP450-mediated oxidation, a feature absent in the target compound.

- Pyridine vs. Methoxyphenyl : The target’s pyridin-4-yl group enables hydrogen bonding with polar residues, whereas the methoxyphenyl in 492457-39-3 provides electron-rich aromaticity for hydrophobic interactions.

Research Findings and Limitations

- Crystallographic Data : Structural analogs (e.g., 3a) were characterized using SHELXL , but the target compound lacks reported crystal structures, limiting conformational analysis.

Biological Activity

The compound 1-benzyl-N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry, particularly in the fields of cancer treatment and autophagy modulation. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates several heterocyclic moieties: a benzyl group, a pyrazole ring, a pyridine ring, and a triazole moiety. This unique combination is thought to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C17H19N5O |

| Molecular Weight | 313.37 g/mol |

| CAS Number | 1786222-64-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets involved in cell signaling pathways. Notably, it has been shown to:

- Inhibit mTORC1 Activity : The compound reduces mTORC1 activity, which plays a crucial role in cell growth and metabolism. This inhibition leads to increased autophagy levels under basal conditions .

- Disrupt Autophagic Flux : It interferes with the reactivation of mTORC1 after nutrient replenishment, thereby disrupting normal autophagic processes. This effect is evidenced by the accumulation of LC3-II protein and abnormal LC3 punctae formation .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines. For instance:

- MIA PaCa-2 Cells : Studies have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Preliminary SAR studies have identified that modifications in the pyrazole and triazole moieties significantly influence the compound's biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Enhanced antiproliferative activity |

| Alteration of substituents | Changes in mTORC1 inhibition efficacy |

Case Studies

Several studies have highlighted the effectiveness of related compounds in modulating autophagy and exhibiting anticancer properties:

- Study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis typically involves multi-step procedures, such as:

- Step 1 : Condensation of pyrazole and triazole precursors via Huisgen cycloaddition (copper-catalyzed azide-alkyne cycloaddition, CuAAC) .

- Step 2 : Functionalization of the pyrazole core with benzyl and pyridyl groups via alkylation or nucleophilic substitution .

- Critical parameters : Temperature (60–80°C for cycloaddition), solvent polarity (DMF or THF), and catalyst loading (e.g., CuI at 5–10 mol%) significantly impact regioselectivity and yield .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural confirmation :

- NMR : and NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~434.2 Da) .

- IR spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm .

Advanced Research Questions

Q. What strategies can optimize the reaction conditions for improved yield and regioselectivity in triazole-pyrazole hybrid synthesis?

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst) and identify interactions. For example, a Central Composite Design (CCD) can model non-linear relationships between parameters .

- Case study : A 2021 flow-chemistry study optimized diazomethane synthesis by adjusting residence time and reagent stoichiometry, achieving >90% yield . Apply similar principles to triazole formation.

Q. How can researchers systematically evaluate the biological activity of this compound, and what structural features correlate with target binding?

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Cellular activity : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with SAR analysis of substituents (e.g., pyridyl vs. phenyl groups) .

- Key structural insights :

- The pyridin-4-yl group enhances π-π stacking with aromatic residues in kinase active sites .

- The benzyl moiety improves lipophilicity, influencing membrane permeability (logP ~3.2) .

Q. How to resolve contradictions in reported biological activity data for structurally similar triazole-carboxamides?

- Root-cause analysis :

- Purity discrepancies : Compare HPLC chromatograms to rule out impurities (>95% purity required for reliable bioactivity) .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Solubility factors : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. What computational methods are effective for predicting binding modes and ADMET properties of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Focus on hydrogen bonding with the carboxamide group .

- ADMET prediction :

- Metabolism : CYP3A4/2D6 liability assessed via docking with P450 enzymes .

- Toxicity : ProTox-II for hepatotoxicity risk prediction .

Methodological Tables

Table 1 : Key spectroscopic data for structural validation

| Functional Group | NMR (δ ppm) | IR (cm) |

|---|---|---|

| Pyrazole-CH | 2.1–2.3 (s, 6H) | 2900–3000 (C-H) |

| Triazole-C=O | - | 1650–1680 |

| Pyridyl-H | 7.8–8.2 (m, 2H) | - |

Table 2 : Optimized reaction conditions for triazole formation

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Solvent | DMF |

| Catalyst (CuI) | 10 mol% |

| Reaction time | 12–16 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.